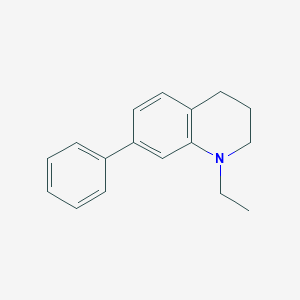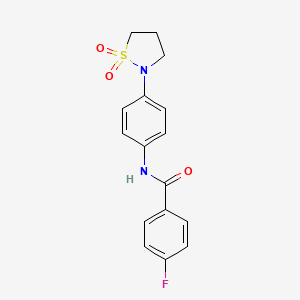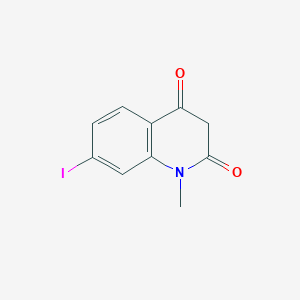
1-Ethyl-7-phenyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Ethyl-7-phenyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C17H19N and its molecular weight is 237.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Applications
1-Ethyl-7-phenyl-1,2,3,4-tetrahydroquinoline and its derivatives have been synthesized and explored for their potential in medicinal chemistry. For example, derivatives of tetrahydroquinoline have shown interesting analgesic and spasmolytic properties, particularly those containing a halogenated phenylethyl group. This suggests their potential use in developing new analgesic compounds (Brossi et al., 1960).
Antibiotic Discovery
Tetrahydroquinoline derivatives have also been identified as potent antibiotics. Helquinoline, a new tetrahydroquinoline antibiotic isolated from Janibacter limosus, exhibited high biological activity against bacteria and fungi. This highlights the compound's relevance in antibiotic research and potential therapeutic applications (Asolkar et al., 2004).
Dopamine Agonist Research
Research into N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines has provided insights into their dopamine-like activity. The structure-activity relationship (SAR) studies of these compounds contribute to understanding how modifications affect their potency as dopamine agonists. This is crucial for developing treatments for neurological disorders (Jacob et al., 1981).
Organic Synthesis and Reactivity
The synthesis and reactivity of N-aryl-2-vinyltetrahydro-4-oxoquinoline have been explored, revealing the potential of tetrahydroquinoline derivatives in organic synthesis. These studies provide valuable knowledge on reaction mechanisms and synthetic routes for creating complex quinoline structures (Guillou et al., 1998).
Crystal Structure and Analysis
Detailed crystallographic studies of tetrahydroquinoline derivatives offer insights into their structural characteristics. For instance, the crystal structure, Hirshfeld surface analysis, and DFT studies of certain derivatives help understand the molecular interactions and stability, which is vital for designing materials with specific properties (Filali Baba et al., 2019).
Phosphorescent Material Development
Tetrahydroquinoline derivatives have been utilized in creating phosphorescent materials. Research on pseudo-tris(heteroleptic) red phosphorescent iridium(III) complexes bearing tetrahydroquinoline ligands demonstrates their application in light-emitting diodes (LEDs) and other optoelectronic devices. This opens avenues for the development of new materials for electronic applications (Adamovich et al., 2021).
Properties
IUPAC Name |
1-ethyl-7-phenyl-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-2-18-12-6-9-15-10-11-16(13-17(15)18)14-7-4-3-5-8-14/h3-5,7-8,10-11,13H,2,6,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIPZZXJTUWMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2729246.png)




![2-Chloro-N-[[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2729251.png)
![3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine](/img/structure/B2729252.png)
![3-Thiophen-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2729253.png)
![2-[2-(hydroxymethyl)benzimidazolyl]-N,N-bis(methylethyl)acetamide](/img/structure/B2729256.png)
![8-bromo-N-(4-methylbenzyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide 5,5-dioxide](/img/structure/B2729257.png)

![5-bromo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2729261.png)


